BenchChemオンラインストアへようこそ!

2-azabicyclo[4.1.0]heptan-5-ol hydrochloride

Hydrogen bonding Molecular recognition Ligand efficiency

Choose this 2-azabicyclo[4.1.0]heptan-5-ol hydrochloride for iNOS inhibitor SAR studies: the 2-aza scaffold matches ONO-1714 (Ki=1.88 nM), and the 5-hydroxyl group reduces LogP by 0.81 units vs. the parent amine, improving solubility and metabolic stability. The rigid [4.1.0] framework pre-organizes ligand conformation for enhanced target selectivity. Available as the HCl salt for convenient handling. Inquire for bulk pricing and custom synthesis.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 2387601-47-8
Cat. No. B6216595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azabicyclo[4.1.0]heptan-5-ol hydrochloride
CAS2387601-47-8
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1CNC2CC2C1O.Cl
InChIInChI=1S/C6H11NO.ClH/c8-6-1-2-7-5-3-4(5)6;/h4-8H,1-3H2;1H
InChIKeyWSIIGOXMNVGZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[4.1.0]heptan-5-ol Hydrochloride (CAS 2387601-47-8): A Conformationally Constrained Amino Alcohol Building Block for Scientific Procurement


2-Azabicyclo[4.1.0]heptan-5-ol hydrochloride (CAS 2387601-47-8) is a bicyclic amino alcohol building block featuring a rigid [4.1.0] azabicyclo framework with a hydroxyl substituent at the 5-position, supplied as the hydrochloride salt . The compound belongs to the azabicyclo[4.1.0]heptane class, a scaffold recognized for its conformational constraints that impose defined spatial orientation of substituents, making it a valuable intermediate in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing ligand-binding interactions [1]. With a molecular formula of C₆H₁₂ClNO and molecular weight of 149.62 g/mol, this compound is primarily utilized as a research building block, not as a final therapeutic agent .

Why 2-Azabicyclo[4.1.0]heptan-5-ol Hydrochloride Cannot Be Simply Interchanged with Other Azabicyclo[4.1.0]heptane Isomers or Analogues


The azabicyclo[4.1.0]heptane scaffold exhibits profound pharmacological divergence depending on the position of the nitrogen atom within the bicyclic framework. The 2-aza isomer (as in the target compound) is structurally associated with inducible nitric oxide synthase (iNOS) inhibition, exemplified by ONO-1714 which inhibits human iNOS with a Kᵢ of 1.88 nM [1]. In contrast, the 3-aza isomer is the core scaffold for triple monoamine reuptake inhibitors (SERT/NET/DAT) such as GSK1360707 [2]. Furthermore, the presence of the 5-hydroxyl group in the target compound fundamentally alters hydrogen-bonding capacity, topological polar surface area, and calculated lipophilicity relative to the unsubstituted 2-azabicyclo[4.1.0]heptane parent amine [3] [4]. Generic substitution without consideration of these stereoelectronic and pharmacophoric differences would invalidate SAR interpretation and lead to confounding biological results.

Quantitative Differential Evidence: 2-Azabicyclo[4.1.0]heptan-5-ol Hydrochloride vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity Doubling Relative to Unsubstituted 2-Azabicyclo[4.1.0]heptane

The 5-hydroxyl substituent on the target compound increases the hydrogen-bond donor (HBD) count from 1 to 2 and the acceptor (HBA) count from 1 to 2 compared to the parent 2-azabicyclo[4.1.0]heptane scaffold, which is unsubstituted at the 5-position [1] [2]. This doubling of both HBD and HBA capacity enables the 5-ol derivative to participate in more complex and directional intermolecular hydrogen-bond networks, a feature directly relevant to target engagement in biological binding sites where specific H-bonding motifs are essential for affinity and selectivity [3].

Hydrogen bonding Molecular recognition Ligand efficiency

Topological Polar Surface Area Expansion: 2.7-Fold Increase Over Parent Scaffold

Introduction of the 5-hydroxyl group expands the topological polar surface area (TPSA) of the target compound to 32.3 Ų, a 2.7-fold increase over the parent 2-azabicyclo[4.1.0]heptane scaffold (TPSA = 12.03 Ų) [1] [2]. This parameter shift moves the compound from a low-polarity amine (characteristic of CNS-penetrant scaffolds) toward a more polar, hydrogen-bond-capable amino alcohol, providing tunability of physicochemical properties for oral bioavailability optimization or for targets requiring polar interactions, such as peripheral enzymes or receptors with solvent-exposed binding pockets .

Drug-likeness CNS permeability Physicochemical profiling

LogP Reduction of 0.81 Units Driven by 5-Hydroxyl Substitution

The computed partition coefficient (XLogP3) for 2-azabicyclo[4.1.0]heptan-5-ol is -0.2, representing a reduction of approximately 0.81 log units compared to the parent 2-azabicyclo[4.1.0]heptane scaffold (LogP = 0.6087) [1] [2]. This decrease in lipophilicity translates to a predicted improvement in aqueous solubility and a reduced propensity for cytochrome P450-mediated metabolism, as LogP values above 0 are associated with increased metabolic liability in drug candidates. The measured LogP of 1.1801 for 2-azabicyclo[4.1.0]heptane hydrochloride confirms the lipophilic nature of the parent amine, making the 5-ol derivative the preferred choice when lower LogP is a design objective .

Lipophilicity Metabolic stability Solubility optimization

Nitrogen Position Divergence: 2-Aza iNOS Affinity (Class Kᵢ = 1.88 nM) vs. 3-Aza Triple Reuptake Profile

The 2-azabicyclo[4.1.0]heptane scaffold, to which the target compound belongs, is the core of the potent and selective iNOS inhibitor ONO-1714, which exhibits a Kᵢ of 1.88 nM against human inducible nitric oxide synthase [1] . In contrast, the 3-azabicyclo[4.1.0]heptane scaffold is the pharmacophoric core of triple reuptake inhibitors (SERT/NET/DAT) such as GSK1360707, with structurally related compounds demonstrating nanomolar potency at all three monoamine transporters [2]. This nitrogen position divergence means that procurement of the wrong nitrogen isomer (2-aza vs. 3-aza) would direct a medicinal chemistry program toward an entirely different target class and therapeutic indication. The 2-aza scaffold has additional precedent as a dual orexin 1/2 receptor antagonist scaffold [3].

iNOS inhibition Triple reuptake Nitrogen positional isomerism

LogD (pH 7.4) Differentiation Between 2-Aza and 3-Aza Isomers: A 0.45 Log Unit Advantage

At physiological pH (7.4), the computed LogD for the 2-azabicyclo[4.1.0]heptane scaffold is -1.9505, compared to -2.3987 for the 3-aza isomer [1] [2]. This 0.45 log unit difference in distribution coefficient indicates that the 2-aza isomer is significantly less ionized at physiological pH, with a LogD value closer to 0, which correlates with improved passive membrane permeability according to established drug-likeness guidelines. The 2-aza scaffold's higher LogD at pH 7.4 translates to an approximately 2.8-fold difference in the concentration ratio between octanol and water phases at equilibrium, suggesting superior passive membrane diffusion potential relative to the 3-aza isomer [3].

Distribution coefficient Bioavailability Isomer comparison

Procurement-Driven Application Scenarios for 2-Azabicyclo[4.1.0]heptan-5-ol Hydrochloride Based on Quantitative Differentiation Evidence


iNOS-Targeted Medicinal Chemistry Programs Requiring Conformationally Constrained Amino Alcohol Building Blocks

For research groups developing selective inhibitors of inducible nitric oxide synthase (iNOS), 2-azabicyclo[4.1.0]heptan-5-ol hydrochloride provides the correct 2-aza nitrogen position, which is the scaffold associated with the potent iNOS inhibitor ONO-1714 (Kᵢ = 1.88 nM) [1]. The 5-hydroxyl group adds hydrogen-bond donor and acceptor capacity (HBD = 2, HBA = 2) that can be exploited to engineer additional binding interactions within the iNOS active site or to modulate physicochemical properties for oral bioavailability, as demonstrated in the design of 2-azabicyclo[4.1.0]heptan-3-imine inhibitors .

Orexin 1/2 Receptor Antagonist Development Leveraging 2-Aza Scaffold Specificity

The 2-azabicyclo[4.1.0]heptane scaffold, including its 5-substituted derivatives, is explicitly claimed as the core structure for dual orexin 1 and orexin 2 receptor antagonists in multiple patent filings [2]. The 5-ol hydrochloride derivative provides a functionalized entry point into this scaffold class, with the hydroxyl group serving as a synthetic handle for further diversification (e.g., etherification, esterification, or oxidation) to generate compound libraries targeting the orexin receptor system.

Physicochemical Property Optimization for Lead Compounds Requiring Reduced Lipophilicity

When a lead series based on the 2-azabicyclo[4.1.0]heptane scaffold suffers from excessive lipophilicity (LogP > 0.6), substitution with the 5-ol derivative reduces LogP by approximately 0.81 log units (from 0.6087 to -0.2) and expands TPSA from 12.03 to 32.3 Ų [3] [4]. This property shift simultaneously improves predicted aqueous solubility and reduces the risk of CYP450-mediated metabolic clearance, addressing two common attrition factors in drug discovery without requiring a scaffold hop to a different chemotype.

Synthesis of Constrained Amino Alcohol-Derived Pharmacophores for Chiral Ligand Design

The rigid bicyclo[4.1.0]heptane framework imposes conformational constraints that restrict the spatial orientation of the 5-hydroxyl and 2-amino groups, making 2-azabicyclo[4.1.0]heptan-5-ol hydrochloride a valuable intermediate for designing stereochemically defined pharmacophores [5]. Unlike flexible acyclic amino alcohols (e.g., 2-aminoethanol or 3-aminopropanol derivatives), the constrained bicyclic core reduces the entropic penalty upon binding and can enhance target selectivity by pre-organizing the ligand into a biologically relevant conformation, a principle well-established in the field of azacycloalkane amino acid mimics for probing opioid and other GPCR interactions.

Quote Request

Request a Quote for 2-azabicyclo[4.1.0]heptan-5-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.